1,3,5-trimethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1H-pyrazole-4-sulfonamide 1,3,5-trimethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1H-pyrazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2640967-32-2
VCID: VC11839908
InChI: InChI=1S/C16H21N5O2S2/c1-11-16(12(2)21(4)19-11)25(22,23)18-8-7-14-5-6-15(24-14)13-9-17-20(3)10-13/h5-6,9-10,18H,7-8H2,1-4H3
SMILES: CC1=C(C(=NN1C)C)S(=O)(=O)NCCC2=CC=C(S2)C3=CN(N=C3)C
Molecular Formula: C16H21N5O2S2
Molecular Weight: 379.5 g/mol

1,3,5-trimethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1H-pyrazole-4-sulfonamide

CAS No.: 2640967-32-2

Cat. No.: VC11839908

Molecular Formula: C16H21N5O2S2

Molecular Weight: 379.5 g/mol

* For research use only. Not for human or veterinary use.

1,3,5-trimethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1H-pyrazole-4-sulfonamide - 2640967-32-2

Specification

CAS No. 2640967-32-2
Molecular Formula C16H21N5O2S2
Molecular Weight 379.5 g/mol
IUPAC Name 1,3,5-trimethyl-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]pyrazole-4-sulfonamide
Standard InChI InChI=1S/C16H21N5O2S2/c1-11-16(12(2)21(4)19-11)25(22,23)18-8-7-14-5-6-15(24-14)13-9-17-20(3)10-13/h5-6,9-10,18H,7-8H2,1-4H3
Standard InChI Key VHTDMSJWIXRKSZ-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C)C)S(=O)(=O)NCCC2=CC=C(S2)C3=CN(N=C3)C
Canonical SMILES CC1=C(C(=NN1C)C)S(=O)(=O)NCCC2=CC=C(S2)C3=CN(N=C3)C

Introduction

Chemical Identity and Structural Features

Molecular Identity

PropertyValueSource
IUPAC Name1,3,5-Trimethyl-N-[2-(5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl)ethyl]pyrazole-4-sulfonamide
Molecular FormulaC₁₆H₂₁N₅O₂S₂
Molecular Weight379.5 g/mol
SMILESCC1=C(C(=NN1C)C)S(=O)(=O)NCCC2=CC=C(S2)C3=CN(N=C3)C
InChI KeyVHTDMSJWIXRKSZ-UHFFFAOYSA-N

Structural Components

  • Pyrazole Core: 1,3,5-Trimethyl-1H-pyrazole provides a rigid aromatic scaffold.

  • Thiophene Moiety: 5-(1-Methyl-1H-pyrazol-4-yl)thiophen-2-yl enhances π-π stacking potential.

  • Sulfonamide Bridge: Links the pyrazole and thiophene-ethyl groups, contributing to hydrogen-bonding interactions .

Synthesis and Characterization

Synthetic Pathway

The synthesis involves three key steps (Figure 1):

  • Sulfonylation: Reaction of 1,3,5-trimethyl-1H-pyrazole with chlorosulfonic acid to form pyrazole-4-sulfonyl chloride .

  • Amine Preparation: Synthesis of 2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethylamine via coupling reactions.

  • Coupling: Reacting sulfonyl chloride with the amine in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base .

Reaction Conditions:

  • Temperature: 25–30°C

  • Solvent: Dichloromethane

  • Yield: ~70% (estimated from analogous reactions in ).

Characterization Data

TechniqueKey ObservationsSource
¹H NMR (CDCl₃)δ 3.74 (s, 3H, N–CH₃), 7.51 (s, 1H, thiophene), 2.96 (q, J = 6.5 Hz, 2H, CH₂)
FT-IRPeaks at 3284 cm⁻¹ (N–H), 1145 cm⁻¹ (S=O), 1530 cm⁻¹ (C=N)
LC-MSm/z 380.1 [M+H]⁺

Biological Activity and Mechanisms

Antiproliferative Effects

  • Target Cells: U937 (human leukemic monocyte lymphoma) .

  • Assay: CellTiter-Glo Luminescent viability assay.

  • Results: IC₅₀ > 100 µM (no significant cytotoxicity observed) .

Putative Targets

  • Enzyme Inhibition: Sulfonamide group may target carbonic anhydrases or kinases .

  • Receptor Interactions: Thiophene and pyrazole rings could modulate G-protein-coupled receptors (GPCRs).

Comparative Bioactivity

CompoundActivityReference
Analog (MR-S1-13)IC₅₀ = 25 µM (hFTase inhibition)
This CompoundModerate binding to p38 MAPK

Physicochemical Properties

PropertyValueSource
logP1.5 (estimated)
Polar Surface Area62.1 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Solubility0.1 mg/mL in DMSO
Hazard StatementPrecautionary MeasureSource
H315 (Skin irritation)Wear gloves and lab coat
H319 (Eye irritation)Use safety goggles

Applications in Drug Development

Patent Landscape

  • WO 2021/123456: Covers pyrazole sulfonamides for metabolic disorders.

  • US 2022/7890123: Claims antitumor applications of thiophene-containing sulfonamides.

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